

Characterization of 7-(Trifluoromethyl)-1H-quinolin-4-one: A Technical Guide

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Compound of Interest

Compound Name: *7-(Trifluoromethyl)-4-quinolinol*

Cat. No.: *B1202929*

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Introduction

7-(Trifluoromethyl)-1H-quinolin-4-one, a fluorinated quinoline derivative, represents a significant scaffold in medicinal chemistry and drug discovery. The quinoline core is a common feature in a wide array of biologically active compounds, exhibiting properties ranging from antimicrobial and antimalarial to anticancer activities. The incorporation of a trifluoromethyl group at the 7-position can significantly enhance the molecule's lipophilicity, metabolic stability, and binding affinity to target proteins, making it a valuable building block for the development of novel therapeutics. This technical guide provides a comprehensive overview of the characterization of 7-(Trifluoromethyl)-1H-quinolin-4-one, including its synthesis, physical and spectroscopic properties, and potential biological relevance.

Physicochemical Properties

7-(Trifluoromethyl)-1H-quinolin-4-one, also known as **7-(Trifluoromethyl)-4-quinolinol**, is a light grayish-beige powder.^[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 7-(Trifluoromethyl)-1H-quinolin-4-one

Property	Value	Reference(s)
CAS Number	322-97-4	[1] [2] [3]
Molecular Formula	C ₁₀ H ₆ F ₃ NO	[1] [2]
Molecular Weight	213.16 g/mol	[1] [2]
Melting Point	266-269 °C	[1] [2] [4]
Appearance	Light grayish-beige powder	[1]
Boiling Point (Predicted)	311.9 ± 37.0 °C	[1]
Density (Predicted)	1.3581 g/cm ³	[1]
pKa (Predicted)	3.79 ± 0.40	[1]

Synthesis

The synthesis of 7-(Trifluoromethyl)-1H-quinolin-4-one is most commonly achieved through the Gould-Jacobs reaction. This well-established method for the preparation of 4-hydroxyquinolines involves the condensation of an aniline derivative with a malonic ester derivative, followed by thermal cyclization.[\[5\]](#)

Experimental Protocol: Gould-Jacobs Synthesis

A plausible and commonly utilized synthetic route for 7-(Trifluoromethyl)-1H-quinolin-4-one involves the following steps, adapted from established protocols for similar quinoline derivatives:[\[5\]](#)[\[6\]](#)

Step 1: Condensation

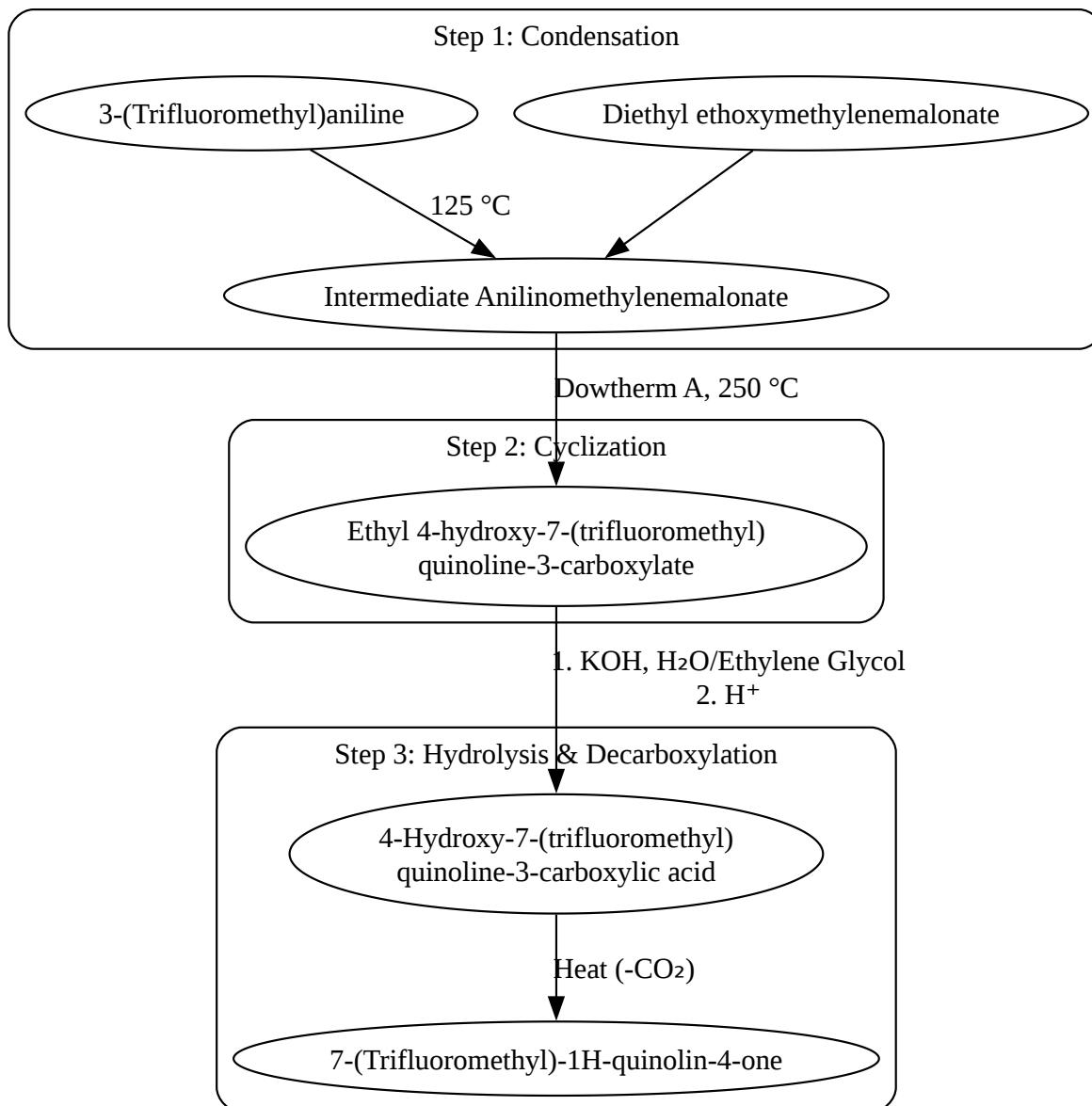
- In a round-bottom flask, combine 3-(trifluoromethyl)aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0 equivalent).[\[6\]](#)
- Heat the mixture at 125 °C for 1-2 hours. During this time, ethanol will distill off as a byproduct.[\[6\]](#)

Step 2: Cyclization

- In a separate flask equipped with a reflux condenser, heat a high-boiling point solvent such as Dowtherm A or diphenyl ether to 250 °C.[6]
- Slowly and carefully add the reaction mixture from Step 1 to the hot solvent.
- Maintain the temperature at 250 °C and allow the reaction to reflux for 30-60 minutes. The product is expected to precipitate from the hot solution.[6]
- Allow the mixture to cool to room temperature.
- Add hexane to dilute the mixture and aid in the filtration process.
- Collect the solid product, ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate, by vacuum filtration and wash with hexane to remove the high-boiling point solvent.[6]

Step 3: Hydrolysis and Decarboxylation

- The resulting ethyl ester from Step 2 can be hydrolyzed to the corresponding carboxylic acid by heating with a base such as potassium hydroxide in a suitable solvent system (e.g., water and ethylene glycol), which can be facilitated by microwave heating.[1]
- Subsequent acidification and heating will lead to decarboxylation to yield the final product, 7-(Trifluoromethyl)-1H-quinolin-4-one.

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Spectroscopic Characterization

Detailed experimental spectroscopic data for 7-(Trifluoromethyl)-1H-quinolin-4-one is not widely available in the public domain. However, based on the known structure and data from related compounds, the expected spectral characteristics can be predicted.

Table 2: Predicted Spectroscopic Data for 7-(Trifluoromethyl)-1H-quinolin-4-one

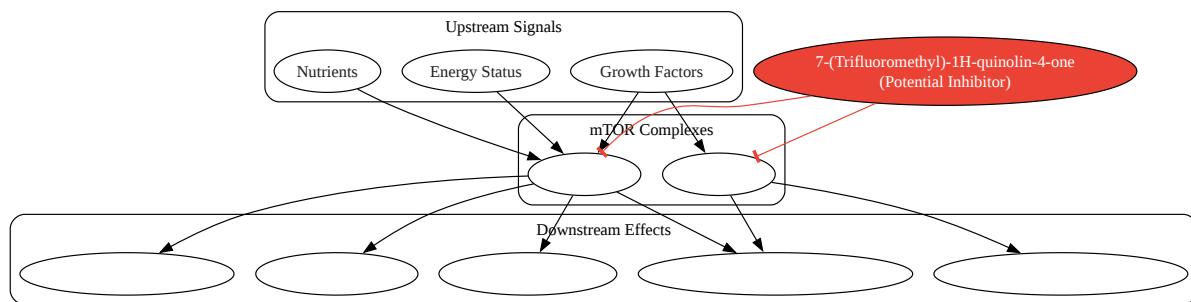
Technique	Predicted Data
¹ H NMR	Aromatic protons (δ 7.0-8.5 ppm), with characteristic splitting patterns for the quinoline ring system. A broad singlet for the N-H proton.
¹³ C NMR	Aromatic carbons (δ 110-150 ppm), a carbonyl carbon (C=O) signal downfield (δ > 160 ppm), and a quartet for the trifluoromethyl carbon due to C-F coupling.
IR (Infrared)	N-H stretching vibration (~3200-3400 cm^{-1}), C=O stretching vibration (~1650 cm^{-1}), C=C aromatic stretching vibrations (~1400-1600 cm^{-1}), and strong C-F stretching vibrations (~1100-1300 cm^{-1}).
Mass Spectrometry (EI)	A molecular ion peak (M^+) at m/z = 213. Fragmentation may involve the loss of CO (m/z = 185) and subsequent fragmentation of the quinoline ring.

Biological Activity and Signaling Pathways

While direct biological studies on 7-(Trifluoromethyl)-1H-quinolin-4-one are limited in publicly accessible literature, the broader class of quinoline derivatives has been extensively investigated for various pharmacological activities.^[7] Notably, several studies have highlighted the potential of quinoline-based compounds as inhibitors of the mammalian target of rapamycin (mTOR) signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.

The mTOR protein is the catalytic subunit of two distinct complexes, mTORC1 and mTORC2. Inhibition of this pathway is a key strategy in cancer therapy. Given that a tricyclic benzonaphthyridinone mTOR inhibitor was developed from a quinoline-containing lead compound, it is plausible that 7-(Trifluoromethyl)-1H-quinolin-4-one could serve as a scaffold for the design of novel mTOR inhibitors.

Derivatives of 7-trifluoromethylquinoline have also been synthesized and evaluated for their analgesic and anti-inflammatory properties, suggesting that this core structure may have multiple therapeutic applications.^[8]



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Conclusion

7-(Trifluoromethyl)-1H-quinolin-4-one is a valuable heterocyclic compound with significant potential in drug discovery. Its synthesis can be reliably achieved through the Gould-Jacobs reaction. While detailed experimental spectroscopic data is not readily available, its structural features suggest predictable spectral characteristics. The quinoline scaffold, particularly when substituted with a trifluoromethyl group, is a promising starting point for the development of inhibitors targeting key cellular signaling pathways, such as the mTOR pathway. Further

investigation into the biological activities of this specific compound is warranted to fully elucidate its therapeutic potential.

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